(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(18-11-12-18)15-19-10-6-7-13-23(19)14-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,22H2,1-2H3/t19?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSGEDAVEHNOTB-ANYOKISRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Framework
The compound is synthesized via a sequential strategy involving piperidine core construction, benzylation, cyclopropane integration, and stereoselective amidation. Key intermediates include:
-
1-Benzyl-piperidine-2-carbaldehyde : Synthesized through reductive amination of piperidine-2-carboxylic acid derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
-
N-Cyclopropyl-3-methyl-butyramide precursor : Prepared via nucleophilic substitution between cyclopropylamine and activated 3-methyl-butyric acid derivatives (e.g., acyl chlorides or mixed anhydrides).
Stereochemical Control
Chiral resolution is achieved using (S)-BINOL-derived phosphoric acids as catalysts during the amidation step, ensuring >98% enantiomeric excess (ee). Alternative methods employ chiral HPLC for post-synthetic purification, though this increases production costs by ~40%.
Reaction Conditions and Optimization
Coupling Reactions
The critical N-alkylation step between 1-benzyl-piperidine-2-ylmethylamine and N-cyclopropyl-3-methyl-butyramide precursors uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) as coupling agents. Comparative data:
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DCM | 0–5°C | 78 | 95 |
| EDC/HOBt | THF | 25°C | 65 | 88 |
| DCC | Chloroform | Reflux | 52 | 82 |
Solvent and Base Selection
Optimal solvent systems prioritize polar aprotic solvents (e.g., DMF, DMSO) for intermediates, while final coupling steps use halogenated solvents (e.g., DCM) to minimize side reactions. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred bases, with DIPEA increasing yields by 12–15% compared to TEA in benzylation steps.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patent WO2018220646A1 discloses a continuous flow method for analogous piperidine derivatives, achieving 85% yield at 150°C with a residence time of 8 minutes. Key parameters:
Waste Mitigation
Industrial processes recover >90% of solvents via distillation cascades , while unreacted amines are sequestered using acidic aqueous washes (pH 2–3).
Analytical Validation
Structural Confirmation
Purity Assessment
Ion-pair chromatography with 0.1% trifluoroacetic acid in mobile phases resolves diastereomeric impurities, achieving a limit of quantification (LOQ) of 0.1%.
Challenges and Mitigation Strategies
Racemization Risks
Exposure to temperatures >40°C during amidation induces racemization (up to 22% ee loss). Mitigation involves:
-
Low-temperature coupling (0–5°C) with pre-cooled reagents.
-
In situ trapping of reactive intermediates using Boc-protecting groups.
Byproduct Formation
N-Benzyl dealkylation occurs under acidic conditions, generating piperidine-2-ylmethylamine byproducts. Neutral pH buffers (e.g., phosphate, pH 7.4) suppress this side reaction by >90%.
Emerging Methodologies
Enzymatic Resolution
Recent advances employ lipase B from Candida antarctica (CAL-B) for kinetic resolution of racemic intermediates, achieving 99% ee with 45% isolated yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Central Nervous System (CNS) Disorders
Research indicates that compounds with similar structural features to (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide exhibit activity against various CNS disorders. The piperidine structure is often associated with psychoactive properties, making this compound a candidate for:
- Antidepressants
- Anxiolytics
- Cognitive enhancers
Pain Management
The compound's potential analgesic properties are being investigated. Its structural similarity to known analgesics suggests it may interact with pain pathways effectively.
Anticancer Activity
Preliminary studies suggest that compounds with similar configurations may possess anticancer properties. The interaction of the cyclopropyl group with biological targets could enhance the efficacy of treatments against certain types of cancer.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the cyclopropyl group.
- Coupling with the benzyl moiety.
These steps highlight the compound's complexity and the need for precise synthetic methodologies to ensure yield and purity.
Biological Interaction Studies
Understanding how this compound behaves in biological systems is crucial for its development as a therapeutic agent. Interaction studies using techniques such as:
- Molecular docking
- In vitro assays
These studies provide insights into its pharmacokinetics, potential side effects, and mechanisms of action.
Future Directions and Research Opportunities
The ongoing research into this compound is promising. Future studies should focus on:
- Comprehensive toxicity assessments.
- Long-term efficacy studies in animal models.
- Exploration of its mechanism of action at the molecular level.
As researchers continue to uncover the potential applications of this compound, it may contribute significantly to advancements in pharmacology and therapeutic strategies for various diseases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Modifications: Piperidine vs. Pyrrolidine Derivatives
The substitution of the piperidine ring (6-membered) with a pyrrolidine ring (5-membered) significantly alters conformational flexibility and steric bulk. For example:
- (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide () retains the benzyl and cyclopropyl groups but replaces piperidine with pyrrolidine.
| Compound | Ring System | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target | Piperidine | Benzyl, Cyclopropyl | 343.51 |
| Analog 1 | Pyrrolidine | Benzyl, Cyclopropyl | ~340 (estimated) |
N-Substituent Variations
The nature of the N-substituents critically influences physicochemical properties and target engagement:
- 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide () replaces the benzyl-piperidinylmethyl group with a methyl-piperidine moiety. This reduces lipophilicity (logP) and may decrease blood-brain barrier permeability compared to the target compound .
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide () introduces a trifluoroethyl group, enhancing electron-withdrawing effects and metabolic stability. However, the absence of a piperidine ring limits direct structural comparability .
Amino Acid Backbone Modifications
The branched butyramide chain in the target compound contrasts with simpler acetamide backbones in analogs:
- 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide () features a chloroacetamide group, which may confer electrophilic reactivity (e.g., covalent binding to targets) absent in the target compound .
Research Findings and Implications
While direct pharmacological data for the target compound are scarce, structural comparisons suggest:
- Metabolic Stability : The cyclopropyl group may enhance resistance to oxidative metabolism compared to analogs with linear alkyl chains (e.g., trifluoroethyl derivatives) .
- Target Selectivity : The benzyl-piperidine moiety could favor interactions with central nervous system (CNS) targets, whereas pyrrolidine-based analogs might exhibit peripheral activity .
- Synthetic Challenges : The discontinuation of the target compound () may reflect difficulties in large-scale synthesis or purification, a common issue with highly substituted chiral amides .
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound characterized by its complex molecular structure, which includes an amino group, a piperidine ring, and a cyclopropyl moiety. Its stereochemistry, indicated by the (S) configuration, is crucial for its biological activity, as stereoisomers can exhibit significantly different pharmacological effects.
Chemical Structure and Properties
The chemical formula of this compound is C19H29N3O. The unique structural features of this compound include:
- Amino Group : Contributes to its potential binding interactions.
- Piperidine Ring : Implicated in various biological activities.
- Cyclopropyl Moiety : May enhance lipophilicity and alter pharmacokinetics.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The interaction studies suggest that this compound may engage in multiple biochemical pathways, potentially influencing neurotransmitter systems or other signaling pathways.
Therapeutic Potential
Computational models predict that this compound could possess therapeutic effects similar to those observed in related compounds. For instance, the presence of the piperidine ring suggests potential activity as an antidepressant or anxiolytic agent.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Piperidine ring | Antidepressant | Lacks cyclopropyl group |
| Compound B | Morpholine derivative | Anticancer | Different amine substituents |
| Compound C | Tetrahydropyridine | Analgesic | No benzyl substitution |
| Compound D | Benzodiazepine | Anxiolytic | Aromatic system instead of piperidine |
This compound stands out due to its combination of a piperidine ring with a cyclopropane structure and specific stereochemistry, potentially leading to unique pharmacological profiles not observed in similar compounds .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example:
- Dopamine Receptor Interaction : Research on related piperidine derivatives has shown selective binding to dopamine receptors, suggesting that this compound may also exhibit similar receptor selectivity.
- Antipsychotic Properties : Investigations into the effects of nitrogen substitution on 2-aminoindans have revealed that specific substitutions can enhance receptor affinity and metabolic stability, which could be relevant for the development of new antipsychotic medications .
- Pharmacokinetics Studies : Interaction studies utilizing techniques such as molecular docking and binding affinity assays have highlighted the importance of structural modifications in optimizing pharmacokinetic profiles and therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example, amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMSO or DMF under nitrogen atmosphere can yield high purity . Optimize reaction time (e.g., 20–24 hours) and temperature (room temperature to 50°C) to improve yields (>80%). Monitor progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended .
Q. How should researchers characterize the compound’s structural identity and purity?
Methodological Answer: Use a combination of analytical techniques:
- NMR (1H, 13C, DEPT-135) to confirm stereochemistry and functional groups.
- HPLC-MS (C18 column, acetonitrile/water gradient) for purity assessment (>98%).
- FT-IR to verify amide bonds (e.g., peaks at ~1650 cm⁻¹ for C=O stretch).
- Elemental Analysis (CHNS) to validate empirical formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity classifications (e.g., carcinogenicity vs. non-carcinogenicity) require:
- Comparative assays : Perform in vitro Ames tests (mutagenicity) and acute toxicity studies (OECD 423) using standardized cell lines.
- Literature cross-validation : Compare with structurally similar compounds (e.g., benzyl-piperidine derivatives) in databases like PubChem or IARC monographs .
- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) in rodent models to clarify thresholds for hazard classification .
Q. What experimental designs are optimal for studying its stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies :
- Temperature/humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
- Light exposure : Test photostability under ICH Q1B guidelines (UV/visible light).
- Analytical endpoints : Monitor degradation via HPLC purity checks and LC-MS for byproducts. Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Q. How can researchers investigate its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Structural studies : Co-crystallize the compound with target enzymes (e.g., butyrylcholinesterase) and resolve structures via X-ray crystallography (PDB deposition) .
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and thermodynamics.
- Enzymatic assays : Measure inhibition kinetics (IC50, Ki) using fluorogenic substrates in microplate readers .
Q. What strategies mitigate variability in bioactivity data across different assays?
Methodological Answer:
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and uniform protocols (e.g., ATP concentration in kinase assays).
- Orthogonal validation : Confirm activity via two independent methods (e.g., microbial growth inhibition + enzymatic assay for antimicrobial studies) .
- Data normalization : Adjust for batch effects using Z-score or quantile normalization in high-throughput screens .
Q. How can computational modeling guide mechanistic studies of this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., cholinesterases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
- QSAR models : Train models on analogs to predict ADMET properties (e.g., logP, BBB permeability).
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Tables for Key Data
Q. Table 1: Recommended Analytical Parameters
| Technique | Conditions | Key Metrics |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H2O/MeCN | Retention time: 8.2 min; Purity >98% |
| NMR (1H) | DMSO-d6, 400 MHz | δ 7.3–7.5 (m, benzyl), δ 3.1 (m, piperidine) |
Q. Table 2: Stability Study Design
| Condition | Duration | Degradation Threshold |
|---|---|---|
| 40°C/75% RH | 3 months | ≤5% impurity by HPLC |
| UV light | 48 hours | No new peaks in LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
